

Fosfomycin Uptake in *Pseudomonas aeruginosa*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fosfomycin calcium hydrate*

Cat. No.: B1251369

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan biosynthesis. Its efficacy against the opportunistic pathogen *Pseudomonas aeruginosa* is critically dependent on its transport into the bacterial cell. This technical guide provides an in-depth overview of the core mechanisms governing fosfomycin uptake in *P. aeruginosa*, with a focus on the transporters involved, their regulation, and the experimental methodologies used for their study. The primary and sole transporter for fosfomycin in *P. aeruginosa* is the glycerol-3-phosphate transporter, GlpT. Unlike other Gram-negative bacteria such as *Escherichia coli*, *P. aeruginosa* lacks the UhpT hexose phosphate transport system for fosfomycin uptake.^{[1][2][3]} Consequently, mutations in the *glpT* gene are the predominant mechanism of fosfomycin resistance in this organism.^{[1][4][5]} A key finding is the significant enhancement of fosfomycin uptake under anaerobic conditions, a phenomenon mediated by the transcriptional regulator ANR, which upregulates *glpT* expression.^[3] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a comprehensive understanding of this critical aspect of fosfomycin's activity against *P. aeruginosa*.

Core Uptake Mechanism: The GlpT Transporter

The entry of fosfomycin into *Pseudomonas aeruginosa* is mediated exclusively by the glycerol-3-phosphate transporter, GlpT.^{[2][6]} This contrasts with Enterobacterales, where both the GlpT

and the UhpT (hexose phosphate transporter) systems contribute to fosfomycin uptake.[1][2] The absence of a functional UhpT homolog in *P. aeruginosa* makes GlpT the sole port of entry for this antibiotic.[3]

Genetic Locus and Transporter Function

The *glpT* gene (PA5235 in the PAO1 strain) encodes the GlpT protein, an integral membrane protein that functions as a symporter, cotransporting glycerol-3-phosphate and inorganic phosphate into the cytoplasm. Due to its structural similarity to glycerol-3-phosphate, fosfomycin is recognized as a substrate by GlpT and transported into the cell.

Impact of *glpT* Mutations on Fosfomycin Susceptibility

The singular reliance on GlpT for fosfomycin uptake means that mutations inactivating this transporter are the primary mechanism of acquired resistance in *P. aeruginosa*.[1][5] Inactivation of *glpT* leads to a significant increase in the minimum inhibitory concentration (MIC) of fosfomycin, rendering the antibiotic ineffective.[7][8]

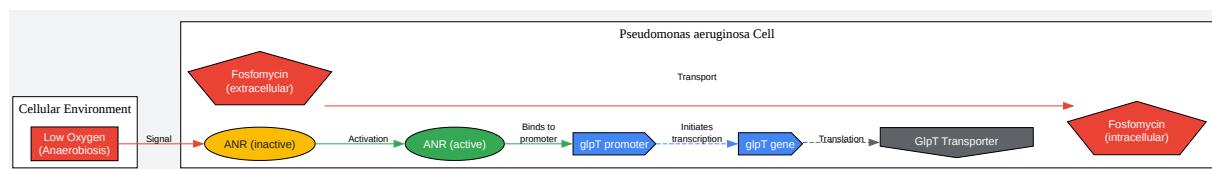
Quantitative Data on Fosfomycin Uptake and *glpT* Expression

The following tables summarize the key quantitative data related to fosfomycin uptake and the expression of its transporter in *P. aeruginosa*.

Parameter	Condition	Value	Reference
Intracellular Fosfomycin Concentration	Aerobic Growth	$1.7 \pm 0.1 \text{ ng}/10^7 \text{ cells}$	[3]
Anaerobic Growth		$47.9 \pm 19.0 \text{ ng}/10^7 \text{ cells}$	[3]
Fold-Increase in Intracellular Fosfomycin	Anaerobic vs. Aerobic	28-fold	[3]
glpT Promoter Activity (β-galactosidase assay)	Aerobic Growth	(baseline)	[3]
Anaerobic Growth		4.5-fold increase	[3]

Table 1: Impact of Anaerobiosis on Fosfomycin Uptake and glpT Expression

Strain	Genotype	Fosfomycin MIC (µg/mL)	Reference
P. aeruginosa PA14	Wild-type	8	[7]
P. aeruginosa PA14	ΔglpT	1024	[7]
E. coli	Wild-type	2	[7]
E. coli	ΔglpT	32	[7]
E. coli	ΔuhpT	8	[7]


Table 2: Minimum Inhibitory Concentration (MIC) of Fosfomycin in Wild-Type and Transporter Mutant Strains

Regulation of Fosfomycin Uptake

The expression of *glpT*, and therefore the uptake of fosfomycin, is subject to environmental regulation, most notably by oxygen availability.

Anaerobic Regulation by ANR

Under anaerobic or microaerobic conditions, such as those found in biofilms and at sites of chronic infection, the transcriptional regulator ANR (Anaerobic Regulator of Gene Expression) is activated. ANR directly binds to a specific recognition site (FNR box) in the promoter region of the *glpT* gene, leading to the upregulation of its transcription.[3] This enhanced expression of *GlpT* results in increased fosfomycin uptake and, consequently, greater susceptibility of *P. aeruginosa* to the antibiotic under these conditions.[3]

[Click to download full resolution via product page](#)

Caption: ANR-mediated upregulation of *glpT* expression and fosfomycin uptake under anaerobic conditions.

The Role of the Phn Operon

The phn operon in *Pseudomonas* species is involved in the metabolism of phosphonates, a class of compounds that includes fosfomycin.[4][9] This operon encodes proteins for the transport (PhnCDE) and cleavage of carbon-phosphorus (C-P) bonds.[5][10] While fosfomycin is a phosphonate antibiotic, current evidence does not establish a direct role for the Phn system in the primary uptake of fosfomycin in *P. aeruginosa*. The uptake is predominantly, if not exclusively, mediated by *GlpT*. Further research may elucidate any potential secondary or alternative roles of the Phn system in fosfomycin transport or metabolism in this organism.

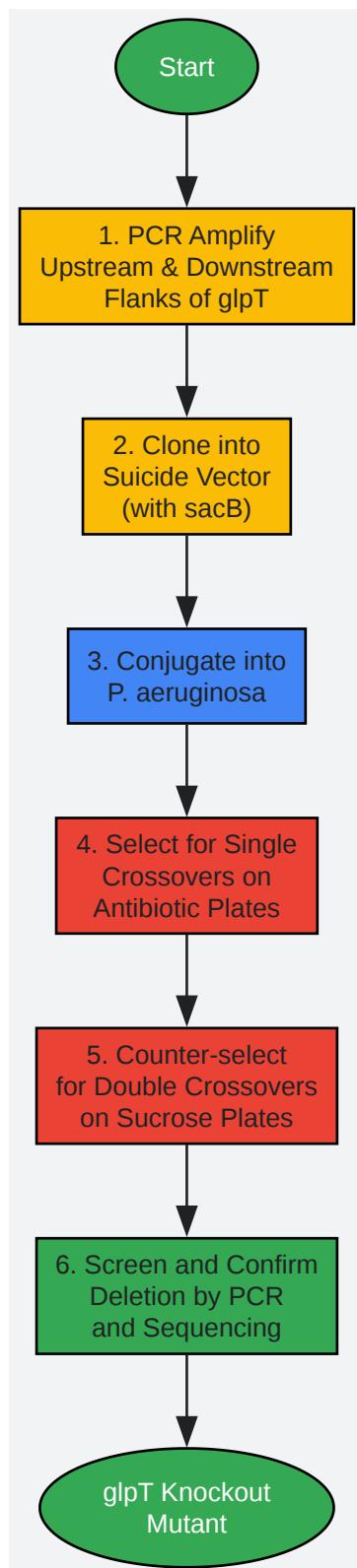
Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate fosfomycin uptake in *P. aeruginosa*.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of fosfomycin is a critical parameter for assessing bacterial susceptibility. The agar dilution method is the reference standard.

Agar Dilution Method:


- **Media Preparation:** Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 50°C, supplement with Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL. While G6P induces the UhpT transporter (absent in *P. aeruginosa*), its inclusion is recommended for standardization and comparison with other species.
- **Fosfomycin Plate Preparation:** Prepare a stock solution of fosfomycin. Perform serial twofold dilutions and add the appropriate volume of each dilution to molten MHA to achieve the desired final concentrations (e.g., 0.25 to 512 µg/mL). Pour the agar into sterile Petri dishes.
- **Inoculum Preparation:** From a fresh (18-24 hour) culture of *P. aeruginosa* on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- **Inoculation:** Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of the prepared MHA plates. Include a growth control plate without fosfomycin.
- **Incubation:** Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours.
- **MIC Reading:** The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

Construction of a *glpT* Knockout Mutant

Creating a *glpT* deletion mutant is essential for confirming its role in fosfomycin uptake. A common method is two-step allelic exchange.

Two-Step Allelic Exchange Protocol:

- **Construct Design:** Amplify by PCR two fragments of approximately 500-1000 bp flanking the *glpT* gene (upstream and downstream regions).
- **Vector Assembly:** Ligate the upstream and downstream fragments together, creating an in-frame deletion allele. Clone this allele into a suicide vector containing a counter-selectable marker (e.g., *sacB*, which confers sucrose sensitivity) and an antibiotic resistance marker (e.g., gentamicin resistance).
- **Conjugation:** Transfer the suicide vector from a donor *E. coli* strain (e.g., SM10) into the recipient *P. aeruginosa* strain via biparental mating.
- **Selection of Single Crossovers (Merodiploids):** Plate the mating mixture on a selective medium containing an antibiotic to which *P. aeruginosa* is resistant (e.g., irgasan) and the antibiotic for which the suicide vector carries resistance (e.g., gentamicin). This selects for *P. aeruginosa* cells in which the plasmid has integrated into the chromosome via a single homologous recombination event.
- **Counter-selection of Double Crossovers:** Culture the merodiploid strains in a rich medium without antibiotic selection to allow for a second recombination event. Plate serial dilutions onto a medium containing sucrose (e.g., 5-10% sucrose). The *sacB* gene product converts sucrose into a toxic substance, killing cells that retain the plasmid backbone.
- **Screening and Confirmation:** Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker from the vector. Confirm the deletion of the *glpT* gene by PCR and DNA sequencing.

[Click to download full resolution via product page](#)

Caption: Workflow for creating a *glpT* knockout mutant in *P. aeruginosa*.

Measurement of *glpT* Gene Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the relative abundance of *glpT* transcripts under different conditions.

qRT-PCR Protocol:

- **Bacterial Culture:** Grow *P. aeruginosa* cultures under the desired experimental conditions (e.g., aerobic vs. anaerobic).
- **RNA Extraction:** Harvest bacterial cells and extract total RNA using a commercial RNA purification kit. Include a DNase treatment step to remove contaminating genomic DNA.
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
- **Real-Time PCR:** Perform real-time PCR using a thermocycler with fluorescence detection. The reaction mixture should contain cDNA template, primers specific for the *glpT* gene, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe). Also, include primers for a housekeeping gene (e.g., *rpoD*, *proC*) for normalization.
- **Data Analysis:** Determine the cycle threshold (C_t) values for both the *glpT* gene and the housekeeping gene in each sample. Calculate the relative expression of *glpT* using the $\Delta\Delta C_t$ method.

Conclusion and Future Directions

The uptake of fosfomycin in *Pseudomonas aeruginosa* is a well-defined process, singularly dependent on the GlpT transporter. This dependency presents both a vulnerability for the bacterium and a challenge for the clinical use of fosfomycin, as mutations in *glpT* readily lead to high-level resistance. The upregulation of *glpT* under anaerobic conditions suggests that fosfomycin may have enhanced activity in specific infection microenvironments, such as within biofilms.

For future research, a critical knowledge gap is the lack of specific kinetic parameters (K_m and V_{max}) for fosfomycin transport by *P. aeruginosa* GlpT. Determining these values would allow for more precise modeling of fosfomycin uptake and its contribution to the overall

pharmacodynamics of the drug. Additionally, further investigation into the potential interplay between the Phn phosphonate metabolism system and fosfomycin could reveal novel aspects of the antibiotic's mode of action and resistance. A deeper understanding of the regulatory networks governing *glpT* expression beyond anaerobic conditions may also uncover strategies to potentiate fosfomycin activity against this challenging pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Determination of the Dynamically Linked Indices of Fosfomycin for *Pseudomonas aeruginosa* in the Hollow Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in Fosfomycin Resistance Mechanisms between *Pseudomonas aeruginosa* and *Enterobacteriales* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Dynamically Linked Indices of Fosfomycin for *Pseudomonas aeruginosa* in the Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Glycerol-3-Phosphate Permease *GlpT* Is the Only Fosfomycin Transporter in *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oxygen Limitation Enhances the Antimicrobial Activity of Fosfomycin in *Pseudomonas aeruginosa* Following Overexpression of *glpT* Which Encodes Glycerol-3-Phosphate/Fosfomycin Symporter [frontiersin.org]
- 7. The effects of mutation of the *anr* gene on the aerobic respiratory chain of *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New microbiological aspects of fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The action of fosfomycin on the growth of *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized experimental design for the estimation of enzyme kinetic parameters: an experimental evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fosfomycin Uptake in *Pseudomonas aeruginosa*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1251369#fosfomycin-uptake-mechanism-in-pseudomonas-aeruginosa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com